2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZALDEHYDE: Shares the benzodioxole moiety but differs in the functional groups attached.
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Contains a benzodioxole ring but has different substituents and a distinct chemical structure.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of the benzodioxole and thiadiazole rings, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17N3O4S/c23-17(11-24-14-7-8-15-16(10-14)26-12-25-15)20-19-22-21-18(27-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10H,6,9,11-12H2,(H,20,22,23) |
InChI Key |
KQOLNKDTUQHVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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